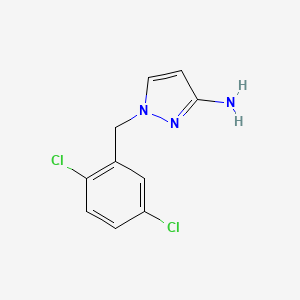

1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9Cl2N3 |

|---|---|

Molecular Weight |

242.10 g/mol |

IUPAC Name |

1-[(2,5-dichlorophenyl)methyl]pyrazol-3-amine |

InChI |

InChI=1S/C10H9Cl2N3/c11-8-1-2-9(12)7(5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) |

InChI Key |

IHHUDZIMFWRBBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN2C=CC(=N2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 1 2,5 Dichlorobenzyl 1h Pyrazol 3 Amine and Its Analogs

Strategic Approaches for the Synthesis of 1H-Pyrazol-3-amine Core Structures

The construction of the 1H-pyrazol-3-amine core is a critical first step in the synthesis of the target compound and its analogs. The regioselectivity of the pyrazole (B372694) ring formation is a key consideration in these synthetic endeavors.

Regioselective Pyrazole Ring Cyclization Pathways

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most prevalent methods for assembling the pyrazole ring. nih.govchim.it These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. For the synthesis of 3-aminopyrazoles, β-ketonitriles are common precursors. chim.it The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group. chim.it

The regiochemical outcome of the cyclization, particularly with substituted hydrazines, is a crucial aspect. The use of monosubstituted hydrazines can lead to the formation of two regioisomeric pyrazoles. The selectivity is influenced by factors such as the nature of the substituents on both the hydrazine and the 1,3-dielectrophilic partner, as well as the reaction conditions. wordpress.com For instance, in the reaction of unsymmetrical hydrazines with β-alkoxyacrylonitriles, kinetic control (basic conditions at low temperatures) can favor the 3-aminopyrazole (B16455) isomer, while thermodynamic control (neutral conditions at elevated temperatures) often leads to the 5-aminopyrazole. wordpress.comthieme-connect.com

Another important pathway involves the reaction of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines. chim.it This method offers a direct route to 3-aminopyrazoles. Furthermore, isoxazoles can serve as synthetic precursors to 3-aminopyrazoles through a ring-opening/ring-closing sequence upon treatment with hydrazine. chim.it

N-Benzylation and Amination Reactions in Pyrazole Synthesis

The introduction of the benzyl (B1604629) group at the N1 position of the pyrazole ring is a key step in the synthesis of the target molecule. This is typically achieved through N-alkylation of a pre-formed pyrazole core. The reaction of 3-aminopyrazole with a benzyl halide, such as 2,5-dichlorobenzyl chloride, in the presence of a base is a direct approach. The regioselectivity of this alkylation can be influenced by the steric and electronic properties of the reactants and the choice of reaction conditions. Generally, alkylation of 3-aminopyrazole occurs preferentially at the N1 position.

Alternatively, the benzyl group can be introduced at the beginning of the synthesis by using a substituted hydrazine, such as benzylhydrazine (B1204620), in the cyclocondensation step. nih.gov This approach can also face challenges with regioselectivity, yielding a mixture of 1-benzyl-3-aminopyrazole and 1-benzyl-5-aminopyrazole.

Amination of a pre-functionalized pyrazole is another strategy. For example, a 1-benzylpyrazole derivative could be subjected to an amination reaction to introduce the amino group at the C3 position. ontosight.ai

Synthesis of 1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine: Established and Prospective Routes

While a specific, detailed, and established synthetic route for this compound is not extensively documented in publicly available literature, a prospective synthesis can be designed based on the well-established chemistry of pyrazoles.

Precursor Synthesis and Intermediate Isolation

A plausible synthetic route would commence with the preparation of key precursors. One such precursor is 2,5-dichlorobenzylhydrazine. This can be synthesized from 2,5-dichlorobenzyl chloride through reaction with hydrazine hydrate.

The other key precursor is a suitable three-carbon building block for the pyrazole ring. A common choice for the synthesis of 3-aminopyrazoles is 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or its synthetic equivalents like 3,3-dimethoxypropanenitrile.

The initial reaction would likely involve the condensation of 2,5-dichlorobenzylhydrazine with the three-carbon electrophile. This would form an intermediate hydrazone. Isolation of this hydrazone may or may not be necessary depending on its stability and the chosen reaction conditions for the subsequent cyclization.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2,5-Dichlorobenzylhydrazine | ClC6H3(CH2NHNH2)Cl | Provides the N1-benzyl substituent and one nitrogen of the pyrazole ring. |

| 3-Oxopropanenitrile | NCCH2CHO | Three-carbon electrophile for cyclocondensation to form the pyrazole ring with the amino group at C3. |

| 3-Aminopyrazole | C3H5N3 | Core pyrazole structure for subsequent N-benzylation. |

| 2,5-Dichlorobenzyl chloride | ClC6H3(CH2Cl)Cl | Benzylating agent for N-alkylation of 3-aminopyrazole. |

Optimization of Reaction Conditions and Yields

The cyclization of the intermediate hydrazone to form the desired this compound would require careful optimization of reaction conditions to maximize the yield and ensure regioselectivity.

Key parameters to optimize include:

Solvent: A variety of solvents could be screened, such as ethanol, toluene, or dimethylformamide (DMF).

Temperature: The reaction temperature can significantly influence the rate and selectivity of the cyclization.

Catalyst: An acid or base catalyst might be required to facilitate the cyclization. For instance, acetic acid is often used to promote the condensation and cyclization steps.

An alternative and more direct approach would be the N-alkylation of commercially available 3-aminopyrazole with 2,5-dichlorobenzyl chloride. The optimization of this reaction would involve screening different bases (e.g., potassium carbonate, sodium hydride) and solvents to achieve high conversion and regioselectivity.

Table 2: Potential Reaction Conditions for Optimization

| Parameter | Conditions to be Tested | Expected Outcome |

| Solvent | Ethanol, Toluene, DMF, Acetonitrile | Influence on solubility, reaction rate, and yield. |

| Base (for N-alkylation) | K2CO3, NaH, Et3N | Efficiency of deprotonation of 3-aminopyrazole. |

| Temperature | Room Temperature to Reflux | Impact on reaction kinetics and side product formation. |

| Catalyst (for cyclization) | Acetic Acid, p-Toluenesulfonic acid | Promotion of hydrazone formation and cyclization. |

Derivatization Strategies for the this compound Scaffold

The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of a library of analogs with potentially diverse properties. The primary sites for derivatization are the exocyclic amino group and the C4 and C5 positions of the pyrazole ring.

The amino group at the C3 position can undergo a variety of reactions common to primary amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles.

The C4 and C5 positions of the pyrazole ring are also amenable to functionalization. The C4 position, in particular, is often susceptible to electrophilic substitution reactions, especially in the presence of an activating amino group at C3. Potential derivatization reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using standard nitrating agents.

Formylation: Introduction of a formyl group via the Vilsmeier-Haack reaction.

These derivatization strategies provide a versatile toolkit for the structural modification of the this compound scaffold, enabling the exploration of its chemical space for various applications.

Chemical Transformations at the Amine Functionality

The exocyclic amine group at the C3-position of the pyrazole ring is a primary site for various chemical transformations, including acylation, alkylation, and diazotization. These reactions are crucial for introducing diverse functional groups and extending the molecular framework. arkat-usa.orgnih.gov

Acylation and Alkylation: The amine functionality of 3-aminopyrazoles readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. researchgate.net Similarly, alkylation with alkyl halides can introduce various alkyl groups. pharmaguideline.com These reactions are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov For instance, the reaction with chloroacetyl chloride introduces a reactive handle for further functionalization. nih.gov

Diazotization Reactions: Diazotization of the 3-amino group, typically using nitrous acid, forms a pyrazoldiazonium salt. arkat-usa.org This intermediate is highly versatile and can be subjected to a variety of subsequent reactions. For example, it can be coupled with active methylene (B1212753) compounds to generate azo dyes or undergo Sandmeyer-type reactions to introduce a range of substituents at the C3-position. arkat-usa.org

Table 1: Examples of Chemical Transformations at the Amine Functionality

| Reagent | Reaction Type | Product Type |

| Acid Chloride/Anhydride | Acylation | N-Acyl-pyrazol-3-amine |

| Alkyl Halide | Alkylation | N-Alkyl-pyrazol-3-amine |

| Nitrous Acid (HNO₂) | Diazotization | Pyrazol-3-diazonium salt |

Modifications and Substitutions on the Pyrazole Ring

The pyrazole ring itself is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution is influenced by the existing substituents on the ring. chemicalbook.com

Electrophilic Aromatic Substitution: In 1-substituted pyrazoles, the C4-position is generally the most susceptible to electrophilic attack due to the electron-donating effect of the nitrogen atoms. pharmaguideline.comrrbdavc.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, the presence of an amino group at C3 can direct electrophiles to other positions and may require protection of the amino group to achieve the desired regioselectivity.

Cyclocondensation Reactions: The 3-aminopyrazole scaffold is a valuable building block for the synthesis of fused heterocyclic systems. nih.govmdpi.com For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov These reactions often proceed through an initial condensation at the exocyclic amine followed by an intramolecular cyclization.

Table 2: Common Pyrazole Ring Modifications

| Reaction Type | Reagent(s) | Position of Modification | Resulting Structure |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine |

| Halogenation | Br₂ or Cl₂ | C4 | 4-Halo-1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine |

| Cyclocondensation | 1,3-Diketone | Fused Ring | Pyrazolo[1,5-a]pyrimidine derivative |

Structural Variations within the Dichlorobenzyl Moiety

Synthesis of Analogs: Analogs with different substitution patterns on the benzyl ring can be synthesized by starting with the appropriately substituted benzylhydrazine and reacting it with a suitable three-carbon synthon to form the pyrazole ring. nih.gov For example, using 2,4-dichlorobenzylhydrazine would lead to the corresponding 1-(2,4-dichlorobenzyl) analog. researchgate.net

Modifications of Existing Moiety: While direct modification of the dichlorobenzyl ring is less common due to potential side reactions, it is theoretically possible to perform further electrophilic aromatic substitutions. However, the chlorine atoms are deactivating, making such reactions challenging.

Table 3: Examples of Dichlorobenzyl Moiety Variations

| Starting Material | Resulting N1-Substituent |

| 2,4-Dichlorobenzylhydrazine | 1-(2,4-Dichlorobenzyl) |

| 3,4-Dichlorobenzylhydrazine | 1-(3,4-Dichlorobenzyl) |

| 2-Chloro-5-fluorobenzylhydrazine | 1-(2-Chloro-5-fluorobenzyl) |

Chemical Reactivity and Potential Reaction Pathways of Pyrazole Derivatives

The pyrazole ring is generally stable to oxidation and reduction, though side chains can be modified under these conditions. pharmaguideline.com The reactivity of the ring is largely dictated by its aromatic character and the presence of the two nitrogen atoms.

Ring Stability and Opening: The pyrazole ring is aromatic and thus relatively stable. chemicalbook.com However, under harsh conditions, such as with strong bases, deprotonation at C3 can lead to ring-opening. pharmaguideline.comrrbdavc.org Oxidative ring-opening of 1H-pyrazol-5-amines has also been reported. researchgate.net

Cycloaddition Reactions: The pyrazole ring itself is not typically involved in cycloaddition reactions due to its aromaticity. However, the synthesis of the pyrazole ring often involves a [3+2] cycloaddition reaction between a 1,3-dipole (like a nitrile imine) and a dipolarophile (like an alkyne or alkene). nih.govrsc.orgresearchgate.net This is a powerful method for constructing the pyrazole core with various substituents.

Table 4: Reactivity of the Pyrazole Ring

| Reaction Condition | Potential Outcome |

| Strong Base | Potential for ring-opening via C3 deprotonation. pharmaguideline.comrrbdavc.org |

| Strong Oxidizing Agents | Generally stable, side-chain oxidation may occur. pharmaguideline.com |

| Catalytic Hydrogenation | Ring is generally resistant to reduction. pharmaguideline.com |

In Vitro Biological Activities and Pharmacological Insights of 1 2,5 Dichlorobenzyl 1h Pyrazol 3 Amine and Analogous Compounds

Mechanisms of Enzyme Inhibition (in vitro)

The versatility of the pyrazole (B372694) scaffold allows for its interaction with a multitude of enzymatic targets. The following sections detail the in vitro inhibitory activities of pyrazole amines and related derivatives against several key enzymes.

DNA Gyrase:

Certain pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making it a key target for antibacterial agents. longdom.org A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated for their inhibitory activity against DNA gyrase from Bacillus subtilis and Staphylococcus aureus. nih.gov Notably, compound 3k from this series demonstrated potent inhibition of S. aureus DNA gyrase with a half-maximal inhibitory concentration (IC50) of 0.15 µg/mL and B. subtilis DNA gyrase with an IC50 of 0.25 µg/mL. nih.gov The strong correlation between the minimum inhibitory concentrations (MICs) and the IC50 values suggests that the antibacterial effect of these compounds stems from their inhibition of DNA gyrase. nih.gov Molecular docking studies indicate that these pyrazole derivatives can interact with the amino acid residues of DNA gyrase, thereby inhibiting its activity. longdom.orgnih.gov The 3-aminopyrazole (B16455) moiety, in particular, has been incorporated into scaffolds targeting both DNA Gyrase and Topoisomerase IV in Gram-negative bacteria. nih.gov

Dihydrofolate Reductase (DHFR):

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, and its inhibition can lead to cell death, making it a target for antimicrobial and anticancer therapies. nih.govsnv63.ru Several novel series of pyrazole analogues have been designed as DHFR inhibitors. nih.govdoaj.orgresearchgate.net In one study, pyrazole derivatives bearing a benzenesulphonamide moiety proved to be highly active DHFR inhibitors, with IC50 values of 0.11 µM and 0.09 µM, which were more potent than the standard drug methotrexate (B535133) (IC50 = 0.14 µM). nih.govdoaj.org Another study on pyrazolo[3,4-d]pyrimidines, designed to mimic methotrexate, found several compounds that inhibited DHFR at IC50 values below 1 µM, significantly lower than that of methotrexate (IC50 = 5.61 µM). nih.gov The structure-activity relationship suggests that the isosteric replacement of the pteridine (B1203161) ring in methotrexate with a pyrazolo[3,4-d]pyrimidine nucleus enhances DHFR inhibition. nih.gov

Table 1: Inhibitory Activity of Pyrazole Analogs against DNA Gyrase and DHFR

| Compound Class | Target Enzyme | Organism/Source | IC50 Value | Reference |

|---|---|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides (e.g., 3k) | DNA Gyrase | S. aureus | 0.15 µg/mL | nih.gov |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides (e.g., 3k) | DNA Gyrase | B. subtilis | 0.25 µg/mL | nih.gov |

| Pyrazole-benzenesulphonamide hybrids (e.g., 3a, 6a) | DHFR | Not Specified | 0.11 µM, 0.09 µM | nih.govdoaj.org |

| Pyrazolo[3,4-d]pyrimidines (e.g., 7c, 7d, 7f) | DHFR | Human | < 1 µM | nih.gov |

α-Glucosidase:

α-Glucosidase inhibitors are a class of therapeutic agents for type 2 diabetes mellitus. nih.gov Pyrazole-based heterocyclic compounds have emerged as a promising scaffold for developing potent α-glucosidase inhibitors. nih.govresearchgate.net A series of sulfonamide-based acyl pyrazoles were synthesized and screened for their in vitro α-glucosidase inhibitory activity. All tested compounds were found to be more potent than the standard drug acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM), with IC50 values ranging from 1.13 to 28.27 µM. frontiersin.org Compound 5a, bearing a para-chloro substitution on the phenyl ring, was the most potent, with an IC50 value of 1.13 ± 0.06 µM. frontiersin.org Other studies on pyrazole hydrazone derivatives also demonstrated potent α-glucosidase inhibitory activity, with IC50 values of 360.4 ± 0.7 µM and 370.3 ± 1.17 µM for specific compounds. tandfonline.com

α-Amylase:

Inhibition of α-amylase, an enzyme that breaks down dietary starch, is another therapeutic strategy for managing type 2 diabetes. tandfonline.comnih.gov Several pyrazole derivatives have shown significant α-amylase inhibitory activity. tandfonline.com One study investigated pyrazole-tetrazole hybrid compounds and found them to be potent inhibitors of porcine alpha-amylase, with IC50 values ranging from 1.34 × 10⁻¹ to 1.2 × 10⁻² mg/mL, surpassing the activity of acarbose (2.6 × 10⁻¹ mg/mL). researchgate.net Another study synthesized pyrazole derivatives from chalcones and tested their inhibitory effect against α-amylase purified from the sera of pancreatic cancer patients. ajchem-a.comajchem-a.com The results showed a concentration-dependent inhibition, with one derivative exhibiting the highest potency with a maximum inhibition of 50%. ajchem-a.comajchem-a.com

Table 2: Inhibitory Activity of Pyrazole Analogs against Glycosidases

| Compound Class | Target Enzyme | IC50 Value | Standard Drug (IC50) | Reference |

|---|---|---|---|---|

| Sulfonamide-based acyl pyrazoles (5a-k) | α-Glucosidase | 1.13 - 28.27 µM | Acarbose (35.1 µM) | frontiersin.org |

| Pyrazole hydrazones (3a, 3c) | α-Glucosidase | 360.4 µM, 370.3 µM | Not Specified | tandfonline.com |

| Pyrazole-tetrazole hybrids | α-Amylase | 0.012 - 0.134 mg/mL | Acarbose (0.26 mg/mL) | researchgate.net |

Xanthine (B1682287) oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overexpression of XO has been linked to oncogenesis. nih.gov Pyrazole derivatives have been investigated as XO inhibitors with potential applications as anticancer agents. nih.govresearchgate.net In one study, a pyrazolyl analogue emerged as a promising anticancer agent against a human colon cancer cell line (IC50 4.2 μM) and exhibited potent xanthine oxidase inhibitory activity (IC50 0.83 μM). nih.govresearchgate.net Another series of hybrid pyrazolyl derivatives was synthesized, with one compound showing an XO inhibitory effect with an IC50 of 10.87 μM, alongside its anticancer properties. nih.goveurekaselect.combenthamdirect.com These findings suggest that the anticancer activity of some pyrazolyl analogues may be mediated through their inhibition of xanthine oxidase. nih.gov

Table 3: Xanthine Oxidase Inhibitory Activity of Pyrazole Derivatives

| Compound Class | IC50 Value | Reference |

|---|---|---|

| Pyrazolyl analogues containing a pyridine (B92270) nucleus | 0.83 µM | nih.gov |

The pyrazole scaffold is a key privileged structure in the development of protein kinase inhibitors for targeted cancer therapies. mdpi.com Pyrazole-based compounds have been shown to inhibit a variety of kinases.

Cyclin-Dependent Kinases (CDKs): A series of novel pyrazole derivatives were evaluated as potential CDK2/cyclin A2 enzyme inhibitors. Several compounds exhibited strong inhibition, with IC50 values as low as 0.96 μM. nih.govrsc.org

p38 MAPK: While direct IC50 values for p38 MAPK inhibition by 1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine were not detailed, related 5-aminopyrazole derivatives have been shown to interfere with the p38MAPK signaling pathway. mdpi.com

Other Kinases: The 3-amino-1H-pyrazole scaffold has been used to develop inhibitors for various kinases, with small modifications to the pyrazole ring significantly affecting selectivity. mdpi.com Pyrazole-based inhibitors have been reported for Bcr-Abl kinase, with an IC50 value of 14.2 nM for one compound, and for Akt1 kinase, with an IC50 value of 1.3 nM for another. nih.gov The pyrazole ring is a critical component in many FDA-approved kinase inhibitors, highlighting its importance in this therapeutic area. mdpi.com

Table 4: Kinase Inhibitory Activity of Pyrazole-Based Compounds

| Compound Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Novel Pyrazole Derivatives | CDK2/cyclin A2 | 0.96 - 3.82 µM | nih.govrsc.org |

| Diayrlamide-pyrazole hybrid | Bcr-Abl | 14.2 nM | nih.gov |

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) and are major targets for anti-inflammatory drugs. There are two main isoforms, COX-1 and COX-2. Many pyrazole derivatives have been developed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov A series of newly synthesized pyrazole derivatives showed good inhibitory activity at the nanomolar level, with most compounds exhibiting selectivity towards COX-2. nih.gov For instance, compounds 2a, 3b, and 5b displayed IC50 values towards COX-2 of 19.87 nM, 39.43 nM, and 38.73 nM, respectively, with high selectivity indices. nih.gov Similarly, 5-aminopyrazole derivatives have demonstrated higher in vitro COX-2 inhibitory activity (IC50 = 0.55 µM) compared to the reference drug Celecoxib (IC50 = 0.83 µM). mdpi.com These findings underscore the potential of the pyrazole scaffold in designing potent and selective anti-inflammatory agents. nih.gov

Table 5: COX-2 Inhibitory Activity and Selectivity of Pyrazole Derivatives

| Compound | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

|---|---|---|---|

| 2a | 19.87 | Not Specified | nih.gov |

| 3b | 39.43 | 22.21 | nih.gov |

| 4a | 61.24 | 14.35 | nih.gov |

| 5b | 38.73 | 17.47 | nih.gov |

The structural diversity of pyrazole derivatives allows them to interact with a wide range of other enzyme targets.

Cholinesterases: In a study of pyrazole-based heterocyclic compounds, one derivative was found to be a selective inhibitor of butyrylcholinesterase, an enzyme involved in neurotransmission. researchgate.net

Carbonic Anhydrases (CAs): Sulfonamides incorporating pyrazole moieties have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Pyrazole-based carbohydrazone hybrids were evaluated against hCA I, hCA II, and the cancer-associated hCA IX. Several compounds were potent and selective inhibitors of hCA IX, with Ki values in the low nanomolar range (e.g., 10.1 nM for compound 19). nih.gov Another study on 1,3,5-trisubstituted-pyrazolines also identified compounds with significant CA inhibitory potential. semanticscholar.org

Urease: Certain pyrazole derivatives have demonstrated selective inhibitory activity against urease, a bacterial enzyme implicated in various pathologies. researchgate.net

While specific data for this compound against pancreatic lipase (B570770) was not found in the provided context, the broad inhibitory profile of analogous compounds suggests the potential for interaction with a wide variety of enzymatic systems.

Table 6: List of Compounds Mentioned

| Compound Name/Class |

|---|

| This compound |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides |

| Pyrazole-benzenesulphonamide hybrids |

| Pyrazolo[3,4-d]pyrimidines |

| Methotrexate |

| Sulfonamide-based acyl pyrazoles |

| Acarbose |

| Pyrazole hydrazones |

| Pyrazole-tetrazole hybrids |

| Chalcone-derived pyrazoles |

| Pyrazolyl analogues containing a pyridine nucleus |

| Hybrid pyrazolyl derivatives |

| 5-aminopyrazole derivatives |

| Diayrlamide-pyrazole hybrid |

| Afuresertib analog |

| Celecoxib |

| 1,3,5-trisubstituted-pyrazolines |

In Vitro Antimicrobial Research Pathways

The pyrazole scaffold is a cornerstone in the development of new antimicrobial agents, with numerous derivatives exhibiting a wide spectrum of activity against various microbial pathogens.

The antibacterial potential of pyrazole analogs has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of novel pyrazole derivatives showed that some compounds are exceedingly active against Escherichia coli, a Gram-negative bacterium, with a reported Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another compound from the same series displayed high activity against the Gram-positive bacterium Staphylococcus epidermidis, with an MIC of 0.25 μg/mL. nih.gov

Further studies on other pyrazole derivatives have highlighted their efficacy. For example, certain 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles have shown good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, with MIC values of 25.1 and 91.0 μM, respectively. nih.gov Additionally, some dichloro- and trichloro- pyrazole derivatives have demonstrated outstanding antimicrobial effects. nih.gov The synthesis of various pyrazole and pyranopyrazole derivatives has also yielded compounds with moderate to high antibacterial activity against human pathogenic strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Analogs

| Compound/Analog | Bacterial Strain | MIC/Activity | Reference |

|---|---|---|---|

| Pyrazole Derivative (Compound 3) | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |

| Pyrazole Derivative (Compound 4) | Staphylococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-susceptible S. aureus | 25.1 μM | nih.gov |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-resistant S. aureus | 91.0 μM | nih.gov |

| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) but-3-en-2-one | General Antibacterial | MIC of 32 μg/mL | nih.gov |

This table is interactive. Click on the headers to sort the data.

Pyrazole derivatives have also been recognized for their significant antifungal properties, particularly against fungi that are pathogenic to plants. In one study, a synthesized pyrazole compound demonstrated high antifungal activity against Aspergillus niger with an MIC of 1 μg/mL, which was comparable to the standard antifungal agent Clotrimazole. nih.gov

Research into fluorinated pyrazole aldehydes has shown their potential against various phytopathogenic fungi. For example, a 2-chlorophenyl derivative (H9) showed 43.07% inhibition against Sclerotinia sclerotiorum and 46.75% inhibition against Fusarium culmorum. nih.gov Another study on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives found that some compounds displayed notable antifungal activity against Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov Specifically, an isoxazole (B147169) pyrazole carboxylate exhibited significant activity against R. solani with an EC50 value of 0.37 μg/mL. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Analogs

| Compound/Analog | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Pyrazole Derivative (Compound 2) | Aspergillus niger | MIC of 1 μg/mL | nih.gov |

| Fluorinated Pyrazole Aldehyde (H9) | Sclerotinia sclerotiorum | 43.07% Inhibition | nih.gov |

| Fluorinated Pyrazole Aldehyde (H9) | Fusarium culmorum | 46.75% Inhibition | nih.gov |

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | EC50 of 0.37 μg/mL | nih.gov |

This table is interactive. Click on the headers to sort the data.

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel anti-tubercular agents, and pyrazole derivatives have emerged as a promising class of compounds. Various synthesized pyrazole analogs have been evaluated for their in vitro activity against M. tuberculosis H37Rv.

For instance, certain pyrazole-4-carboxamide derivatives have shown significant anti-tubercular activity. japsonline.com One compound in this series exhibited an MIC of 3.12 µg/ml against the M. tuberculosis H37Rv strain. japsonline.com Other derivatives in the same study also showed notable activity with MICs of 6.25 µg/ml and 12.5 µg/ml. japsonline.com Another study focused on 1,3,5-trisubstituted pyrazoles, where several compounds exhibited MIC values in the low micromolar range against M. tuberculosis, with some showing values from 0.00925 to 0.6 μM. nih.gov

Table 3: In Vitro Anti-tubercular Activity of Selected Pyrazole Analogs

| Compound/Analog | Mycobacterium tuberculosis Strain | MIC | Reference |

|---|---|---|---|

| Pyrazole-4-carboxamide (5e) | H37Rv | 3.12 µg/ml | japsonline.com |

| Pyrazole-4-carboxamides (5g, 5m) | H37Rv | 6.25 µg/ml | japsonline.com |

| 1,3,5-Trisubstituted Pyrazoles | H37Rv | 0.00925 to 0.6 μM | nih.gov |

This table is interactive. Click on the headers to sort the data.

In Vitro Anticancer Research Modalities

The investigation of pyrazole derivatives as potential anticancer agents has been a highly active area of research, with studies focusing on their ability to inhibit cancer cell growth and induce programmed cell death.

Numerous studies have demonstrated the cytotoxic effects of pyrazole analogs against a variety of human cancer cell lines. For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines, with IC50 values ranging from 3.9 to 35.5 μM for MCF-7 cells. researchgate.net

Another study on novel pyrazole derivatives containing a benzo[d]thiazole moiety reported potent anti-proliferative activity. One compound, (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l), exhibited IC50 values of 2.41 µM against MDA-MB-231 (triple-negative breast cancer), 2.23 µM against MCF-7, and 3.75 µM against HepG2 (liver cancer) cells. mdpi.comnih.gov Furthermore, research on 5-aminopyrazole derivatives identified compounds that were promising anti-proliferative agents, effectively suppressing the growth of specific cancer cell lines. researchgate.net

Table 4: In Vitro Anticancer Activity of Selected Pyrazole Analogs

| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast) | 3.9–35.5 μM | researchgate.net |

| Compound 8l | MDA-MB-231 (Breast) | 2.41 µM | mdpi.comnih.gov |

| Compound 8l | MCF-7 (Breast) | 2.23 µM | mdpi.comnih.gov |

| Compound 8l | HepG2 (Liver) | 3.75 µM | mdpi.comnih.gov |

| Pyrazole derivative (3f) | MDA-MB-468 (Breast) | 14.97 μM (24h), 6.45 μM (48h) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Beyond inhibiting proliferation, a key mechanism of action for many anticancer pyrazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Research has shown that certain pyrazole derivatives can trigger apoptosis through various cellular pathways.

For instance, one study found that a pyrazole derivative induced apoptosis in MDA-MB-468 triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov Another investigation into 1,3,5-trisubstituted-1H-pyrazole derivatives revealed their ability to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, and to inhibit the anti-apoptotic protein Bcl-2. researchgate.net Some of these compounds also induced DNA damage, a potent trigger for apoptosis. researchgate.net Furthermore, studies on pyrazole-triazine derivatives in various cancer cell lines, including HeLa and HCT 116, showed a time- and concentration-dependent increase in the fraction of apoptotic cells. mdpi.com

Targeting Specific Molecular Pathways Relevant to Oncogenesis (e.g., EGFRK receptor, c-Met signaling)

The pyrazole scaffold is a foundational structure in the development of kinase inhibitors, which are crucial in cancer therapy for their ability to interfere with signaling pathways that drive tumor growth and proliferation. While specific data on this compound is not extensively detailed in the available literature, the activity of analogous compounds provides significant insights into the potential of this chemical class to target key oncogenic pathways such as the Epidermal Growth Factor Receptor Kinase (EGFRK) and c-Met signaling. nih.govnih.gov

The EGFR and c-Met pathways are often implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC). nih.govnih.gov These two receptor tyrosine kinases can be co-expressed in cancer cells and can engage in cross-talk, leading to synergistic effects on cell proliferation and survival. nih.govnih.gov Consequently, the dual inhibition of both EGFR and c-Met is a promising strategy for cancer treatment.

Research into 1-benzyl-1H-pyrazole derivatives has led to the discovery of potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, a form of programmed cell death. nih.gov Structure-activity relationship (SAR) studies of compounds such as 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole have demonstrated that substitutions on the benzyl (B1604629) ring are critical for inhibitory activity. nih.gov For instance, the optimization of this lead compound resulted in a derivative, compound 4b, with a high affinity for RIP1 kinase (Kd = 0.078 µM) and significant efficacy in cellular necroptosis inhibition assays (EC50 = 0.160 µM). nih.gov This highlights the potential for dichlorobenzyl-substituted pyrazoles to be potent kinase inhibitors.

The strategic design of pyrazole-based compounds often involves creating structures that can fit into the ATP-binding pocket of kinases, thereby blocking their activity. The general structure of 1-benzyl-1H-pyrazol-3-amine provides a versatile scaffold that can be modified to achieve selectivity and potency against specific kinase targets. ontosight.ai The dichlorobenzyl group, in particular, can influence the compound's binding affinity and pharmacokinetic properties. The exploration of various pyrazole derivatives continues to be an active area of research in the quest for novel anticancer agents that can overcome resistance to existing therapies by targeting critical signaling nodes like EGFR and c-Met. ontosight.airesearchgate.net

In Vitro Antioxidant and Radical Scavenging Activities

Pyrazole derivatives are recognized for their significant antioxidant properties, which are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govjmchemsci.com In this assay, the reduction of the stable DPPH radical is measured spectrophotometrically, with a color change from purple to yellow indicating scavenging activity. nih.gov

A variety of aminopyrazole derivatives have demonstrated promising antioxidant and radical scavenging capabilities. mdpi.comnih.gov For example, studies on 5-aminopyrazoles (5APs) have shown that modifications to the pyrazole core and its substituents can significantly impact their antioxidant potential. mdpi.comnih.gov Certain derivatives have been found to effectively inhibit reactive oxygen species (ROS) production in human platelets, highlighting their potential to mitigate oxidative stress. mdpi.comnih.gov

The structural features of pyrazole compounds, such as the presence of amino groups and the nature of substituents on the aromatic rings, play a crucial role in their antioxidant activity. nih.govmdpi.com For instance, the position of an amino group on a substituent can influence the radical scavenging efficacy, as can the steric hindrance around the active sites. mdpi.com Research has shown that some pyrazole-based Schiff bases possess notable biological properties, including antioxidant and radical scavenging activities. nih.gov

The following table summarizes the radical scavenging activity of selected pyrazole derivatives from various studies, illustrating the potential of this class of compounds.

| Compound Type | Assay | Activity Metric (IC50) | Reference |

| Thienyl-Pyrazole Derivative (5g) | DPPH | 0.245 ± 0.01 µM | nih.gov |

| Thienyl-Pyrazole Derivative (5h) | DPPH | 0.284 ± 0.02 µM | nih.gov |

| Thienyl-Pyrazole Derivative (5g) | Hydroxyl Radical | 0.905 ± 0.01 µM | nih.gov |

| Thienyl-Pyrazole Derivative (5h) | Hydroxyl Radical | 0.892 ± 0.01 µM | nih.gov |

| 4,4'-(aryl methylene)bis-pyrazoles | DPPH | 7.69–19.03 µg/mL | academicstrive.com |

IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

These findings underscore the versatility of the pyrazole scaffold in designing potent antioxidant agents. nih.govijpsr.compharmatutor.org

In Vitro Antileishmanial Activity of Pyrazole-based Scaffolds

The pyrazole core is a key structural motif in the development of compounds with potential therapeutic applications against leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The search for new, effective, and less toxic treatments is urgent, and pyrazole-based compounds have emerged as a promising area of investigation. nih.gov

Several studies have demonstrated the in vitro leishmanicidal activity of various pyrazole derivatives against different Leishmania species, including L. infantum, L. braziliensis, and L. donovani. nih.govnih.gov These compounds have been tested against both the extracellular promastigote and intracellular amastigote forms of the parasite. nih.gov

One area of research has focused on pyrazole-containing polyamine macrocycles. nih.gov These compounds have shown to be more active and less toxic than the standard drug glucantime. nih.gov Their mechanism of action is believed to involve the inhibition of the parasite's iron superoxide (B77818) dismutase (Fe-SOD), an enzyme crucial for its defense against oxidative stress. nih.govnih.gov By inhibiting this enzyme, the compounds induce extensive damage to the parasite cells. nih.gov

Other pyrazole derivatives, such as pyrazolodihydropyridines and amino-pyrazole ureas, have also exhibited potent in vitro antileishmanial activity. researchgate.netacs.org For instance, certain pyrazolodihydropyridine compounds showed better activity against intracellular amastigotes than the reference drug miltefosine. researchgate.net Similarly, a series of amino-pyrazole ureas demonstrated potent activity, with one compound showing over 90% efficacy in vivo against Leishmania infantum. acs.org

The table below presents the in vitro antileishmanial activity of some pyrazole derivatives against Leishmania donovani.

| Compound Class | Parasite Form | Activity Metric (IC50) | Reference |

| Pyrazolodihydropyridines | Intracellular Amastigotes | < 6 µM | researchgate.net |

These results highlight the potential of pyrazole-based scaffolds in the design of novel antileishmanial drugs.

Other Investigated In Vitro Biological Activities of Pyrazole Amines

The versatile pyrazole amine scaffold has been the subject of extensive research, revealing a broad spectrum of in vitro biological activities beyond those previously discussed. researchgate.netpharmatutor.orgnih.gov The inherent chemical properties of the pyrazole ring, combined with the reactivity of the amino group, allow for the synthesis of a diverse library of compounds with potential therapeutic applications. ontosight.aimdpi.com

Anti-inflammatory Activity: Numerous pyrazole derivatives have been investigated for their anti-inflammatory properties. nih.gov Some compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at low micromolar concentrations. nih.gov This activity is often comparable to that of standard anti-inflammatory drugs like dexamethasone. nih.gov

Antimicrobial and Antifungal Activities: The pyrazole nucleus is a common feature in many antimicrobial agents. pharmatutor.org Various substituted pyrazole derivatives have been synthesized and tested against a range of bacterial and fungal strains. nih.gov For example, certain fused pyrazole-pyrimidine derivatives have exhibited potent antifungal activity, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against species like Aspergillus fumigatus. nih.gov

Enzyme Inhibition: Pyrazole derivatives have been identified as inhibitors of several enzymes. Notably, some 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have shown promise as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov

Neuroprotective Activity: In the context of neurological disorders, certain 4,5-dihydro-1-H-pyrazole derivatives have been evaluated for their neuroprotective effects. In in vitro assays using an N-methyl-D-aspartate (NMDA) toxicity model, these compounds have demonstrated a neuroprotective activity ranging from 15% to 40%. nih.gov

The diverse biological activities of pyrazole amines underscore their importance in medicinal chemistry and provide a strong foundation for the development of new therapeutic agents for a wide range of diseases. researchgate.netpharmatutor.orgias.ac.in

Structure Activity Relationship Sar Studies and Rational Molecular Design for 1 2,5 Dichlorobenzyl 1h Pyrazol 3 Amine Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of 1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine derivatives is highly dependent on the specific substitutions and chemical features across its three main components: the benzyl (B1604629) moiety, the pyrazole (B372694) heterocycle, and the amine functionality.

The dichlorophenyl group attached to the N1 position of the pyrazole ring plays a significant role in anchoring the molecule within the target's binding pocket, often a hydrophobic region. SAR studies consistently demonstrate that the presence and positioning of halogen atoms on this benzyl ring are critical for achieving high potency.

Research on pyrazole-based kinase inhibitors has shown that a dichlorophenyl moiety is often the optimal choice for maximizing biological activity. nih.gov Any deviation, such as the removal of one or both chlorine atoms or the substitution with other halogens, typically leads to a decrease in inhibitory potency. nih.gov For instance, in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors, a class of compounds structurally related to the core molecule, the 1-(2,4-dichlorobenzyl) substitution was a key feature of the initial potent inhibitor. nih.gov The chlorine atoms contribute to favorable hydrophobic and van der Waals interactions within the enzyme's active site. The specific 2,5-dichloro pattern is crucial for orienting the molecule correctly and maximizing these interactions.

| Compound | Substitution on Benzyl Ring | Relative Potency (Example Target) |

|---|---|---|

| Reference | 2,5-dichloro | High |

| Analog 1 | 2,4-dichloro | High |

| Analog 2 | 4-chloro | Moderate-Low |

| Analog 3 | unsubstituted phenyl | Low |

This table illustrates a common trend where dichlorinated benzyl rings confer higher potency compared to mono-chlorinated or unsubstituted rings in pyrazole-based inhibitors.

The pyrazole ring acts as the central scaffold, and its substitution pattern is a key determinant of both target affinity and selectivity. mdpi.com

N1 Position: This position is occupied by the 2,5-dichlorobenzyl group, which, as discussed, is vital for potency. The linkage to this group positions the entire molecule within the active site. Variations in the linker or the aromatic system at N1 can drastically alter the compound's biological profile.

C3 Position: The C3 position is decorated with the essential amine functionality, which will be discussed in detail below. Modifications to the amine itself, such as methylation to form a methylamino group, can influence hydrogen bonding patterns and steric interactions. nih.gov In some inhibitor classes, replacing the amine with other groups like trifluoromethyl has been explored, which fits into specific lipophilic pockets within the target enzyme. nih.gov

| Compound | N1-Substituent | C3-Substituent | C5-Substituent | Relative Potency |

|---|---|---|---|---|

| Parent Scaffold | 2,5-dichlorobenzyl | -NH₂ | -H | Baseline |

| Analog A | 2,5-dichlorobenzyl | -NH₂ | -CH₃ | Increased |

| Analog B | 2,5-dichlorobenzyl | -NH₂ | -cyclopropyl | Significantly Increased |

| Analog C | 2,5-dichlorobenzyl | -NH₂ | -phenyl | Variable (target dependent) |

This table summarizes typical SAR findings for the C5 position, where small, constrained alkyl groups often improve potency.

The 3-aminopyrazole (B16455) moiety is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov It functions as a bioisostere of adenine, the core component of ATP. This allows it to act as an "adenine-mimetic pharmacophore," effectively competing with ATP for binding to the kinase hinge region. nih.gov

The primary amine (-NH₂) at the C3 position is critical for forming key hydrogen bonds with the backbone of the kinase hinge region. nih.gov Typically, the exocyclic amine and the N2 "pyridine-like" nitrogen of the pyrazole ring act as a hydrogen bond donor and acceptor pair, respectively. nih.govsemanticscholar.org This bidentate interaction anchors the inhibitor firmly in the ATP-binding site, which is a crucial factor for high-affinity binding and potent inhibition. Computational and structural studies have confirmed that the interaction between the 3-aminopyrazole group and amino acid residues like alanine (B10760859) and glutamic acid in the hinge region is a recurring binding motif for this class of inhibitors. nih.govsemanticscholar.org Any modification that removes or sterically hinders this amine group generally results in a dramatic loss of biological activity.

Rational Design Approaches

Building upon the foundational SAR principles, medicinal chemists employ several rational design strategies to create derivatives with improved therapeutic potential.

Scaffold hopping is a strategy used to replace the central pyrazole core with a different heterocyclic system while maintaining the key binding interactions of the pharmacophore. This can lead to compounds with novel intellectual property, improved physicochemical properties, or better selectivity profiles.

A common example involves the relationship between pyrimidine (B1678525) and pyrazole scaffolds. escholarship.org In some synthetic strategies, a pyrimidine core can be used as a chemical surrogate for a pyrazole, which is then formed through a subsequent scaffold hopping reaction. escholarship.org More broadly, scaffold hopping has been used to discover novel inhibitor classes. For instance, an initial screening hit based on an anilino-quinazoline scaffold was optimized by replacing the core with a pyrazolyl-aminoquinazoline, which resulted in compounds with not only high potency but also more favorable drug-like properties, such as reduced lipophilicity. nih.gov Fused systems, such as pyrazolo[1,5-a]pyrimidines, are often developed through such design approaches to create more rigid and selective inhibitors. rsc.orgnamiki-s.co.jp

Bioisosterism involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the goal of enhancing a desired property. nih.govipinnovative.com This strategy is widely applied to derivatives of this compound.

Classical Bioisosteres: Simple replacements, such as substituting one halogen for another (e.g., Cl for Br) or a methyl group for a chlorine atom on the benzyl ring, can be explored, although as noted, the dichlorophenyl group is often optimal. nih.gov

Non-Classical Bioisosteres: This approach involves more significant structural changes. For example, the entire dichlorophenyl ring could be replaced with other aromatic or heteroaromatic systems, such as a pyridine (B92270) or thiophene, to modulate electronic properties, solubility, or target interactions. ipinnovative.com The pyrazole ring itself is often considered a bioisostere of a phenyl ring, offering improved properties like solubility and metabolic stability while presenting different vectors for substitution. nih.gov The amine at C3 could potentially be replaced by other groups capable of similar hydrogen bonding, though this is often challenging without losing the critical hinge-binding interaction.

These rational design strategies, guided by SAR data, are essential for the iterative process of transforming a promising lead compound into a viable drug candidate with enhanced efficacy and a superior safety profile.

Computational Design in Lead Optimization (e.g., targeting specific binding pockets)

In the lead optimization phase for derivatives of this compound, computational design plays a pivotal role in rationally enhancing compound potency and selectivity. By leveraging in silico techniques, researchers can elucidate the binding modes of these derivatives at a molecular level, predict their affinity for a biological target, and guide the synthesis of more effective analogs. Methodologies such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are instrumental in this process. researchgate.netresearchgate.netresearchgate.net

A primary strategy in computational design is the targeted modification of the lead compound to achieve optimal interactions within the specific binding pockets of the target protein. nih.gov Molecular docking studies, for instance, are frequently employed to predict the conformation and orientation of a ligand within a binding site. researchgate.netnih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

For example, in the design of pyrazole derivatives targeting protein kinases, docking studies have been used to understand how these compounds fit into the ATP-binding site. researchgate.netmdpi.com These studies can reveal unoccupied spaces within the binding pocket, suggesting that the introduction of specific hydrophobic or bulky groups could enhance binding and, consequently, inhibitory activity. mdpi.com The pyrazole scaffold is often identified as a suitable core for structural modifications, enabling a straightforward exploration of structure-activity relationships (SAR). nih.gov

Computational analyses often extend to molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-receptor complex over time. researchgate.netnih.gov These simulations can confirm the binding modes predicted by docking and help to understand the dynamic nature of the interactions. nih.gov

The following table summarizes findings from computational studies on various pyrazole derivatives, illustrating how specific structural modifications, guided by in silico modeling, can influence biological activity.

| Derivative Class | Target | Computational Method | Key Finding | Reference |

| 1H-Pyrazole-3-carboxamides | CDK2/4, FLT3 | Molecular Docking | The pyrazole-3-carboxamide core forms conserved hydrogen bonds in the hinge region of the kinases. An unoccupied hydrophobic pocket was identified, suggesting that bulkier substituents could increase inhibitory activity. | mdpi.com |

| Pyrazole-based inhibitors | Meprin α and β | Molecular Docking | Aryl moieties on the pyrazole scaffold target the S1 and S1' pockets of the proteases. Modifications at these positions can modulate activity and selectivity. | nih.gov |

| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 PPI | Structure-based design | The amide moiety projects an aromatic residue into a "Trp hotspot" pocket, which is crucial for binding. | acs.org |

| Pyrazole-fused benzimidazoles | Pancreatic Lipase (B570770) (PL) | Molecular Docking | Specific derivatives were predicted to form multiple conventional hydrogen bonds with key residues like GLU253, ILE78, and ASP79 in the binding site. | europeanreview.orgresearchgate.net |

| Pyrazole-phthalazine hybrids | α-glucosidase | Molecular Docking, MD Simulation | Pharmacophoric features of the hybrid design were shown to be involved in interactions with the enzyme's active site. | nih.gov |

Furthermore, QSAR models can be developed to correlate the physicochemical properties of a series of pyrazole analogs with their biological activity. researchgate.netresearchgate.net These models can then be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates for further development. researchgate.net Through these integrated computational approaches, the lead optimization process for this compound derivatives can be significantly accelerated, leading to the rational design of potent and selective drug candidates.

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is insufficient specific research data on the compound This compound to generate the detailed article as requested in the provided outline.

While the pyrazole scaffold is of significant interest in medicinal chemistry and drug discovery, and many of its derivatives have been studied for the applications mentioned in the outline, the specific research trajectory for this compound is not documented in accessible publications, patents, or preclinical research databases.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections, as no specific findings could be retrieved for this particular compound in the following areas:

Preclinical Research Applications and Potential Therapeutic Trajectories for 1 2,5 Dichlorobenzyl 1h Pyrazol 3 Amine

Advanced Preclinical Models:There is no available information on this compound being used in in vivo proof-of-concept studies, including nerve injury models, or for target validation and mechanism elucidation in complex biological systems.

The compound is available commercially as a chemical reagent, suggesting it may be used as a building block in chemical synthesis or as part of larger, uncharacterized compound libraries. However, without published research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Application in Novel Material Development

Following a comprehensive review of available scientific literature, no research explicitly detailing the application of 1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine as a scaffold in the development of novel materials could be identified. While the broader class of pyrazole (B372694) derivatives has been investigated for various applications in material science, specific studies involving the use of this compound in this context are not present in the reviewed literature. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Future Perspectives and Emerging Research Directions for 1 2,5 Dichlorobenzyl 1h Pyrazol 3 Amine

Development of Next-Generation Synthetic Methodologies for Pyrazole (B372694) Amines

The synthesis of pyrazole amines is a well-established area of organic chemistry, traditionally relying on methods such as the Knorr pyrazole synthesis and the reaction of β-ketonitriles or α,β-unsaturated nitriles with hydrazines. researchgate.net However, the pursuit of "next-generation" synthetic methodologies is driven by the need for greater efficiency, regioselectivity, milder reaction conditions, and broader functional group tolerance.

Recent advancements in this area include the use of microwave-assisted organic synthesis (MAOS) , which has been shown to significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives. nih.govacs.org For a compound like 1-(2,5-dichlorobenzyl)-1H-pyrazol-3-amine, MAOS could offer a more rapid and efficient route to the core pyrazole structure.

Multi-component reactions (MCRs) are another promising avenue, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The development of novel MCRs for the synthesis of substituted pyrazole amines could streamline the production of analogs of the target compound, facilitating the exploration of structure-activity relationships.

Furthermore, the use of novel catalytic systems , including transition metal catalysts and organocatalysts, is being explored to achieve higher levels of regioselectivity in the synthesis of substituted pyrazoles. nih.govconicet.gov.ar For instance, the regioselective synthesis of 1,3-disubstituted pyrazoles can be challenging, and new catalytic methods could provide greater control over the installation of the 2,5-dichlorobenzyl group at the N1 position. The development of greener and more sustainable synthetic routes, utilizing environmentally benign solvents and reagents, is also a key focus of next-generation methodologies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Pyrazole Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of rational drug design, and the pyrazole scaffold is a prime candidate for these computational approaches. nih.govmdpi.comresearchgate.netnih.gov By analyzing vast datasets of chemical structures and biological activities, AI and ML algorithms can identify novel pyrazole derivatives with a higher probability of therapeutic success. acs.orgrsc.org

For this compound, these technologies can be employed in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can build sophisticated QSAR models that correlate the structural features of pyrazole derivatives with their biological activity. nih.govnih.gov These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective analogs of the target molecule.

Virtual Screening: Large virtual libraries of pyrazole-based compounds can be rapidly screened against specific biological targets using AI-powered docking simulations and scoring functions. acs.orgconicet.gov.arresearchgate.netchemicalbook.com This in silico approach can identify promising hit compounds for further experimental validation, significantly reducing the time and cost of drug discovery.

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules with desired pharmacological properties. researchgate.net By learning the underlying principles of molecular design, these models can propose novel structures that are likely to be active against a specific target, including novel derivatives of this compound.

ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of pyrazole compounds at an early stage of the drug discovery process. frontiersin.org This allows for the early identification and elimination of candidates with unfavorable pharmacokinetic or toxicological profiles.

The application of these computational tools will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of new drug candidates.

Identification and Validation of Novel Biological Targets for Pyrazole Amines

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets with high affinity. acs.orgnih.gov While pyrazole derivatives are well-known as inhibitors of protein kinases, cyclooxygenases (COX), and other enzymes, there is a significant opportunity to identify and validate novel biological targets for this class of compounds. conicet.gov.arnih.govresearchgate.net

For this compound and its analogs, the identification of novel targets will involve a combination of computational and experimental approaches:

Target Fishing and Reverse Docking: In silico methods can be used to screen the structure of the compound against a large database of protein structures to identify potential binding partners. researchgate.net

Chemical Proteomics: This experimental approach uses chemical probes based on the pyrazole scaffold to identify interacting proteins in a cellular context.

Phenotypic Screening: High-throughput screening of the compound in various disease-relevant cellular models can reveal unexpected biological activities, which can then be followed up with target deconvolution studies to identify the responsible molecular target.

Potential novel target classes for pyrazole amines include, but are not limited to, epigenetic targets, ion channels, and protein-protein interactions. The validation of these novel targets will require rigorous biochemical and cellular assays to confirm the binding and functional modulation by the pyrazole compound. This exploration of new biological space could lead to the development of first-in-class therapeutics for a variety of diseases.

Exploration of Synergistic Therapeutic Strategies (in vitro)

The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve optimal therapeutic outcomes. The exploration of synergistic therapeutic strategies involving this compound in vitro is a promising area of research. researchgate.net Synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to increased efficacy, reduced side effects, and the overcoming of drug resistance.

In vitro studies can be designed to investigate the synergistic potential of the target compound in combination with:

Standard-of-care chemotherapeutic agents: Combining a novel pyrazole-based inhibitor with established drugs like doxorubicin (B1662922) or cisplatin (B142131) could enhance their cytotoxic effects on cancer cell lines. researchgate.net

Targeted therapies: If the biological target of this compound is known, it can be combined with other targeted agents that act on different nodes of the same or parallel signaling pathways.

Immunomodulatory agents: The interplay between targeted therapies and the immune system is an area of intense research. In vitro co-culture models can be used to assess whether the pyrazole compound can enhance the activity of immune cells against cancer cells.

The design of these in vitro studies will be guided by the known or predicted mechanism of action of the pyrazole compound. Techniques such as the Chou-Talalay method can be used to quantitatively assess the level of synergy. The identification of synergistic combinations in vitro provides a strong rationale for further investigation in preclinical in vivo models.

Advanced Spectroscopic and Structural Biology Techniques for Pyrazole-Target Interactions

A deep understanding of how this compound interacts with its biological target at the molecular level is crucial for rational drug design and optimization. Advanced spectroscopic and structural biology techniques are indispensable tools for elucidating these interactions.

X-ray Crystallography: This technique provides high-resolution three-dimensional structures of the pyrazole compound in complex with its target protein. nih.govresearchgate.netnih.govacs.org These crystal structures reveal the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern binding affinity and selectivity. This structural information is invaluable for structure-based drug design efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. conicet.gov.arnih.govchemicalbook.com It can be used to confirm binding, determine the binding affinity, and map the binding site of the pyrazole compound on the protein surface. NMR can also provide insights into the dynamic nature of the interaction.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM is an increasingly powerful technique for structure determination. It can provide near-atomic resolution structures of pyrazole-target complexes, offering similar insights to X-ray crystallography.

Mass Spectrometry (MS): Mass spectrometry-based techniques, such as hydrogen-deuterium exchange MS (HDX-MS) and native MS, can provide information on the conformational changes induced in the target protein upon pyrazole binding and the stoichiometry of the interaction. researchgate.netresearchgate.net

The application of these advanced techniques will provide a detailed molecular understanding of the mechanism of action of this compound, paving the way for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. Methodology :

- Cyclic Voltammetry : Measure redox potentials (e.g., Epa at +0.7 V vs. Ag/AgCl).

- Hammett Constants : Correlate σ values (σ_meta = 0.37, σ_para = 0.23) with reaction rates in SNAr substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.